molecular formula C12H9ClN4 B12914130 3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine CAS No. 62051-98-3

3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine

Cat. No.: B12914130
CAS No.: 62051-98-3
M. Wt: 244.68 g/mol
InChI Key: WRGCCUVBVRPWQJ-UHFFFAOYSA-N
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Description

3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is a heterocyclic compound that belongs to the family of triazolopyridines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The structure of this compound includes a triazole ring fused to a pyridine ring, with a chloro and methyl substituent on the phenyl ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine typically involves the cyclization of appropriate precursors. One common method involves the reaction of 3-chloro-2-methylbenzylamine with 2-cyanopyridine in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The chloro substituent can be replaced by other groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium methoxide in methanol for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor.

    Medicine: Explored for its potential as an anti-inflammatory and anticancer agent.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    1H-Pyrazolo[3,4-b]pyridines: These compounds share a similar bicyclic structure but differ in the position of the nitrogen atoms.

    Thiazolo[4,5-b]pyridines: These compounds have a thiazole ring fused to a pyridine ring and exhibit different biological activities.

Uniqueness

3-(3-Chloro-2-methylphenyl)-3H-[1,2,3]triazolo[4,5-b]pyridine is unique due to its specific substitution pattern and the presence of the triazole ring

Properties

CAS No.

62051-98-3

Molecular Formula

C12H9ClN4

Molecular Weight

244.68 g/mol

IUPAC Name

3-(3-chloro-2-methylphenyl)triazolo[4,5-b]pyridine

InChI

InChI=1S/C12H9ClN4/c1-8-9(13)4-2-6-11(8)17-12-10(15-16-17)5-3-7-14-12/h2-7H,1H3

InChI Key

WRGCCUVBVRPWQJ-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1Cl)N2C3=C(C=CC=N3)N=N2

Origin of Product

United States

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